REACTION_CXSMILES
|
P([O:8][CH2:9][CH3:10])(OCC)OCC.N1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:18].C[N:20]([CH:22]=O)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(Cl)(Cl)Cl>[NH2:20][C:22]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:18][CH:12]=[CH:13][CH:14]=2)[C:9]=1[OH:8] |f:3.4.5.6.7.8|
|
Name
|
145
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
5
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.046 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd].C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes until solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed with 3 nitrogen/vacuum cycles
|
Type
|
WAIT
|
Details
|
the resulting mixture was aged for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure and crude residue
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography with 97:3 CH2Cl2/MeOH
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=CC=CC=C2C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |